(4Z)-2-bromo-6-methoxy-4-[[[3-(phenoxymethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,5-dien-1-one
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Overview
Description
2-bromo-4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol is a complex organic compound that features a triazole ring, a bromine atom, and a methoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of appropriate hydrazine derivatives with isothiocyanates. For instance, 3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazole can be prepared by reacting phenoxymethyl isothiocyanate with hydrazine derivatives under controlled conditions.
Methoxylation: The methoxy group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Final Coupling: The final step involves coupling the triazole derivative with the brominated methoxyphenol under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the mercapto group, leading to the formation of disulfides.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s triazole ring and phenolic groups make it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its unique structure could be useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions due to its reactive functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and phenolic groups are key to these interactions, often forming hydrogen bonds or coordinating with metal ions.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-{(E)-[(3,5-difluorobenzyl)imino]methyl}phenol: Similar structure but with different substituents, leading to different reactivity and applications.
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives: These compounds also feature a triazole ring but differ in their functional groups and overall structure.
Uniqueness
2-bromo-4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol is unique due to the combination of its bromine atom, methoxyphenol group, and triazole ring. This combination imparts specific chemical properties and reactivity that are not found in other similar compounds.
Properties
Molecular Formula |
C17H15BrN4O3S |
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Molecular Weight |
435.3 g/mol |
IUPAC Name |
4-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15BrN4O3S/c1-24-14-8-11(7-13(18)16(14)23)9-19-22-15(20-21-17(22)26)10-25-12-5-3-2-4-6-12/h2-9,23H,10H2,1H3,(H,21,26)/b19-9+ |
InChI Key |
VANNOQIAVNYVHP-DJKKODMXSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3)Br)O |
Origin of Product |
United States |
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